molecular formula C7H6N4O2 B2392211 4-Methyl-2-nitrophenyl azide CAS No. 20615-75-2

4-Methyl-2-nitrophenyl azide

Cat. No. B2392211
CAS RN: 20615-75-2
M. Wt: 178.151
InChI Key: GYBBGEGMFYCHPG-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl azide (4-MNP) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of synthetic processes and has been used in many scientific research studies. 4-MNP is known for its high reactivity and has been used in a number of applications, including the synthesis of polymers, polypeptides, and other compounds. 4-MNP is also used in the synthesis of polymers and polypeptides, and in the production of biocatalysts, such as enzymes.

Scientific Research Applications

Synthesis of Complex Compounds

4-Methyl-2-nitrophenyl azide is used in the synthesis of complex organic compounds. For example, it aids in the creation of 4-nitrophenyl 2-acetamido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides. These compounds are derived from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose, and have applications in carbohydrate chemistry (Popelová et al., 2005).

Photoaffinity Labeling

This compound plays a critical role in photoaffinity labeling via nitrenium ion chemistry. It forms basic nitrenes that protonate to create nitrenium ions, which are then involved in various chemical processes including the creation of diiminoquinone-like species and cross-linking reactions (Voskresenska et al., 2009).

Preparation of Triazoles

It is instrumental in synthesizing 2-nitrophenyl-4-aryl-1,2,3-triazoles. This synthesis avoids the hazardous isolation of 2-nitrophenyl azides, and variations of this process include organocatalyzed azide-enolate and metal-catalyzed azide-alkyne procedures (Roux & Cisnetti, 2019).

Reagent in Organic Synthesis

Bis(4-nitrophenyl)phosphorylazide, closely related to this compound, is used as a reagent for the direct azidation of polyfunctional derivatives of pyrimidin-4(3Н)-one. This method suggests novel pathways for obtaining 4-azidopyrimidines, which have potential applications in pharmaceutical and chemical research (Novakov et al., 2017).

In Pigment and Dye Synthesis

This compound is used in the preparation of nanosized 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, a pigment known as C.I. Pigment Red 3. Its properties, such as morphology and electrical characteristics, are significant in the field of dyes and pigments (Le, An & Chen, 2010).

properties

IUPAC Name

1-azido-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBBGEGMFYCHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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